Product packaging for Lubiminol(Cat. No.:CAS No. 55784-92-4)

Lubiminol

Cat. No.: B1675348
CAS No.: 55784-92-4
M. Wt: 254.36 g/mol
InChI Key: NPIIWZCGVADPIE-UHFFFAOYSA-N
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Description

Lubiminol (CAS 55784-92-4) is a bioactive sesquiterpenoid compound belonging to the spirovetivane class. It is a natural product identified in plant species such as Solanum aethiopicum , where it functions as a phytoalexin, a substance produced by plants to defend against pathogens . Research has demonstrated that this compound exhibits antifungal activity against agricultural pathogens like Fusarium oxysporum and Verticillium dahliae . Its spiro[4.5]decane structural framework is a significant motif in natural products and active pharmaceutical molecules, making it a compound of interest in synthetic and medicinal chemistry studies . The total synthesis of (±)-lubiminol has been achieved, highlighting the synthetic challenges and strategies involved in constructing its complex polycyclic carbon skeleton . As a specialized chemical, this compound is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O3 B1675348 Lubiminol CAS No. 55784-92-4

Properties

CAS No.

55784-92-4

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

10-(hydroxymethyl)-6-methyl-3-prop-1-en-2-ylspiro[4.5]decane-7,8-diol

InChI

InChI=1S/C15H26O3/c1-9(2)11-4-5-15(7-11)10(3)14(18)13(17)6-12(15)8-16/h10-14,16-18H,1,4-8H2,2-3H3

InChI Key

NPIIWZCGVADPIE-UHFFFAOYSA-N

SMILES

CC1CC(CC(C12CCC(C2)C(=C)C)CO)O

Isomeric SMILES

C[C@@H]1C[C@@H](C[C@@H]([C@]12CC[C@H](C2)C(=C)C)CO)O

Canonical SMILES

CC1C(C(CC(C12CCC(C2)C(=C)C)CO)O)O

Appearance

Solid powder

melting_point

129 - 130 °C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lubiminol

Origin of Product

United States

Biosynthetic Pathways and Elicitation

Elucidation of Precursor-Product Relationships

Investigations using labeled compounds have helped to identify key intermediates in the biosynthetic route to lubimin (B1675347) and related phytoalexins.

Role of 2-Dehydro-[15-(3)H1]lubimin as a Precursor

Experimental evidence suggests that 2-dehydro-[15-(3)H1]lubimin serves as a direct precursor to lubimin in plants. Feeding experiments have shown that this compound is rapidly and efficiently incorporated into lubimin in planta. researchgate.netnih.govresearchgate.net This indicates a close precursor-product relationship in the biosynthetic pathway.

Conversion of Oxysolavetivone to Lubimin

Oxysolavetivone has also been identified as a biosynthetic precursor of lubimin in potato. researchgate.netresearchgate.netoup.com Studies have demonstrated the conversion of oxysolavetivone into lubimin within potato tissues, further clarifying the steps involved in the formation of this class of phytoalexins. researchgate.netresearchgate.net

Enzymatic Transformations in Lubiminol Biosynthesis

While the broader biosynthetic pathways of sesquiterpenoid phytoalexins like lubimin have been investigated, the specific enzymatic transformations directly leading to this compound from its immediate precursors in plants are not extensively detailed in the provided search results. This compound is a spirovetivane phytoalexin, and its biosynthesis is related to that of lubimin. nih.govut.eeresearchgate.net Research has explored the chemical synthesis of this compound ut.eeresearchgate.netfishersci.fi20.210.105shenvilab.orgscripps.edu and the fungal metabolism of lubimin to compounds including 15-dihydrolubimin (this compound) researchgate.netnih.gov, but the specific plant enzymes catalyzing the conversion steps to this compound have not been clearly elucidated in these sources.

Molecular and Biochemical Responses in Phytoalexin Elicitation

The production of this compound and other phytoalexins is a defense response triggered by various stimuli, including infection by fungal pathogens and exposure to certain chemical compounds. ut.eeresearchgate.netnih.gov This elicitation involves molecular and biochemical changes within the plant cells.

Induction by Fungal Pathogens (e.g., Phytophthora infestans, Glomerella cingulata, Penicillium chrysogenum)

Fungal pathogens are potent elicitors of phytoalexin production in susceptible plants. Phytophthora infestans, the causal agent of potato late blight, is known to elicit the accumulation of sesquiterpenoid phytoalexins, including lubimin and rishitin (B106575), in potato tubers. ut.eeresearchgate.netnih.govapsnet.orgapsnet.org Similarly, Glomerella cingulata has been reported to elicit this compound production. ut.ee Penicillium chrysogenum has also been shown to elicit the formation of lubimin and 3-hydroxylubimin in Datura stramonium. researchgate.netnih.gov The eliciting activity can be associated with different structures or components from the fungi, such as mycelial extracts or spores. researchgate.netnih.govapsnet.org

Elicitation by Chemical Stimuli (e.g., Arachidonic Acid, CuSO4)

Besides biological agents, certain chemical compounds can also act as elicitors of phytoalexin synthesis. Arachidonic acid, a fatty acid, is a known elicitor of sesquiterpenoid phytoalexins like lubimin and 3-hydroxylubimin in Datura stramonium and potato. researchgate.netnih.govapsnet.orgbibad.gen.tr Copper sulfate (B86663) (CuSO4) is another chemical elicitor that has been shown to induce lubimin formation in Datura stramonium. researchgate.netnih.gov Studies have investigated the effectiveness of different chemical elicitors and their impact on the accumulation levels and types of phytoalexins produced. researchgate.netnih.gov

Here is a summary of elicitation data:

Elicitor TypeExamplesPhytoalexins ElicitedPlant Species
Fungal PathogensPhytophthora infestansLubimin, RishitinPotato, Datura stramonium ut.eeresearchgate.netnih.govapsnet.orgapsnet.org
Glomerella cingulataThis compoundPotato ut.ee
Penicillium chrysogenumLubimin, 3-HydroxylubiminDatura stramonium researchgate.netnih.gov
Chemical StimuliArachidonic AcidLubimin, 3-Hydroxylubimin, RishitinDatura stramonium, Potato researchgate.netnih.govapsnet.orgbibad.gen.tr
CuSO4LubiminDatura stramonium researchgate.netnih.gov

Comparative Analysis of Biosynthetic Routes in Solanaceous Plants

The biosynthesis of this compound and related sesquiterpenoid phytoalexins in Solanaceous plants involves complex pathways that can vary between species. These compounds are generally derived from the mevalonate (B85504) pathway, leading to the formation of farnesyl pyrophosphate (FPP), a key precursor for sesquiterpenes.

Studies on Datura stramonium have investigated the precursor-product relationships of lubimin, 3-hydroxylubimin, and rishitin. Feeding experiments with labeled compounds suggested that 2-dehydrolubimin might be a direct precursor to lubimin in this plant. 3-hydroxylubimin was shown to be incorporated into the nor-eudesmane rishitin, indicating a potential branch point or downstream conversion in the pathway nih.govresearchgate.net.

In Solanum tuberosum (potato), lubimin and its derivatives, including this compound and oxylubimin, are known stress metabolites researchgate.netoup.com. Oxysolavetivone has been identified as a biosynthetic precursor of lubimin in potato researchgate.net. The accumulation of these sesquiterpenoids in potato tubers is elicited by infection with pathogens like Phytophthora infestans researchgate.netoup.com.

Capsicum annuum (red pepper) has also been reported to contain this compound among its co-metabolites mdpi.comsemanticscholar.orgmdpi.com. While the detailed comparative biosynthetic route in Capsicum specifically for this compound is not as extensively documented as in potato or Datura, its presence suggests a shared capacity within the Solanaceae family to produce this type of sesquiterpenoid.

Research on Solanum aethiopicum has isolated this compound, along with solavetivone (B1203128), lubimin, lubiminoic acid, and aethione, from root exudates researchgate.netgrafiati.com. Quantitative analysis of sesquiterpenoids in the root exudates of S. aethiopicum and Solanum melongena (eggplant) indicated that relatively large amounts of these compounds are exuded from the roots in both species researchgate.netgrafiati.com. This suggests that root exudation could be a mechanism for defense against soilborne pathogens, and the biosynthetic machinery for these compounds is active in the roots of these Solanum species.

While the core biosynthetic machinery for sesquiterpenoids from FPP is likely conserved across these Solanaceous species, variations in the specific enzymes (e.g., terpene synthases, hydroxylases, dehydrogenases) and their regulation in different species and tissues can lead to the production of a diverse array of compounds, including this compound, lubimin, rishitin, and others like capsidiol (B150007) and solavetivone. Elicitation by different pathogens or abiotic factors can also influence the specific phytoalexins produced and their accumulation levels nih.govresearchgate.netresearchgate.net.

Comparative studies often focus on the accumulation patterns of different phytoalexins in response to specific elicitors in various Solanaceous species or genotypes. For instance, arachidonic acid, cellulase, CuSO4, and fungal preparations have been shown to elicit lubimin, 3-hydroxylubimin, and rishitin in Datura stramonium fruits, with varying predominant products depending on the elicitor nih.govresearchgate.net. This highlights that while the potential to produce a range of sesquiterpenoid phytoalexins exists, the activated biosynthetic branches can differ based on the nature of the stress.

Total Synthesis and Advanced Synthetic Methodologies

Strategic Approaches to the Spirocyclic Core of Lubiminol

Constructing the spirocyclic core, especially with the correct stereochemistry at the quaternary spirocenter, is a critical step in the synthesis of this compound. Various methodologies have been employed to achieve this.

Intramolecular Photocycloaddition Strategies

Intramolecular [2+2] photocycloaddition reactions have proven to be powerful tools for the construction of cyclobutane (B1203170) rings, which can then be manipulated to form spirocycles. tum.denih.gov

Double Diastereoselective Photocycloaddition for Quaternary Spirocenter Construction (Crimmins et al.)

A notable approach to the synthesis of the this compound spirocenter was developed by Crimmins and co-workers, utilizing a double diastereoselective intramolecular photocycloaddition. acs.orgacs.orgacs.orgcapes.gov.br This strategy involved the photoaddition of a highly functionalized 2-carbomethoxycyclopentenone to an alkene tether. acs.orgacs.orgacs.orgcapes.gov.br The presence of two stereogenic centers on the tether played a crucial role in inducing high diastereoselectivity in the photocycloaddition, leading to the formation of a cyclobutane intermediate with the desired relative stereochemistry for the spirocenter. acs.orgacs.org The cyclobutane product obtained from this reaction was a single diastereoisomer. 20.210.105

The photosubstrate, an enone-alkene, was prepared through a conjugate addition-cyclization protocol. acs.org The stereochemical outcome of the intramolecular [2+2] photocycloaddition could be predicted using a molecular mechanics model, which proved to be of fundamental importance in this synthesis. acs.org The relative stereochemistry of the two stereogenic centers on the tether was vital for achieving high levels of asymmetric induction in the photocycloaddition. acs.org This approach successfully established the central quaternary spirocenter and the C5-C7 relative stereochemistry. acs.orgacs.org

Photocycloaddition-Initiated Cascade Reactions

Photocycloaddition reactions can also initiate cascade sequences, where the initial photoproduct undergoes subsequent transformations in situ. While the provided search results specifically detail a radical fragmentation-rearrangement cascade following photocycloaddition in the Crimmins synthesis of this compound, the concept of photocycloaddition initiating a cascade is a recognized strategy in organic synthesis for constructing complex molecules. nih.gov20.210.105 In the context of spirovetivanes, photocycloaddition followed by other rearrangements, such as base-catalyzed benzilic acid rearrangement, has been used in the synthesis of related compounds like hinesol (B1673248) and agarospirol. rsc.org

Radical Fragmentation-Rearrangement Approaches

Radical reactions, particularly fragmentation and rearrangement processes, offer alternative routes to construct complex carbon skeletons, including spirocycles. acs.orgcapes.gov.br20.210.105rsc.orgresearchgate.net

Application of Dowd-Beckwith-Type Rearrangements

A key step in the Crimmins synthesis of this compound involved a radical fragmentation-rearrangement sequence to transform the cyclobutane photoadduct into the spiro[5.4]decane core. acs.orgacs.orgacs.orgcapes.gov.brrsc.org This process proceeded via a Dowd-Beckwith type ring expansion. acs.orgrsc.org The sequence began with the fragmentation of a thiocarbamate derivative of the cyclobutane photoadduct, generating a secondary radical. 20.210.105 This fragmentation is driven by the affinity of tin for sulfur and the formation of a stable C=O bond. 20.210.105 The resulting radical then underwent a strain-driven fragmentation of the cyclobutane ring, leading to a primary radical. 20.210.105 This primary radical subsequently participated in a Dowd-Beckwith ring expansion, involving 3-exo-trig cyclization onto a ketone carbonyl group, followed by fragmentation of the resulting oxygen-centered radical. 20.210.105 This regioselective cleavage yielded the cyclohexanone (B45756) product, which was then converted to this compound. 20.210.105 This radical fragmentation-rearrangement sequence was the first application of this tandem process in natural product synthesis. acs.orgacs.org

However, the introduction of a methyl substituent at a specific position in a related substrate was found to have a significant and detrimental effect on the radical process, potentially by disfavoring the Dowd-Beckwith fragmentation step due to increased steric hindrance. 20.210.105

Allylic Alcohol Transformations (Iwata et al.)

Another approach to the total synthesis of (±)-lubiminol was achieved by Iwata and co-workers, starting from an allylic alcohol. jst.go.jpnii.ac.jpjst.go.jp This synthesis involved the introduction of a bis(ethoxycarbonyl)methyl group with inversion of stereochemistry at C2 of the allylic alcohol starting material. jst.go.jpnii.ac.jpjst.go.jp Subsequent steps included hydrogenation of a C6-C7 double bond and transformation of the bis(ethoxycarbonyl)methyl group into an isopropenyl group, ultimately leading to (±)-lubiminol. jst.go.jpnii.ac.jpjst.go.jp This highlights the utility of transformations of allylic alcohol functionalities in constructing the this compound skeleton.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound10376937 tjnpr.orgnih.govplantaedb.complantaedb.comamazonaws.com
Rishitin (B106575)Not found in search results with CID
Lubimin (B1675347)Not found in search results with CID
OxylubiminNot found in search results with CID
HinesolNot found in search results with CID, but mentioned as a spirovetivane rsc.orgnih.gov
AgarospirolNot found in search results with CID, but mentioned as a spirovetivane rsc.org
(±)-Lubiminol10376937 tjnpr.orgnih.govplantaedb.complantaedb.comamazonaws.com

Interactive Data Tables

Based on the provided text, specific quantitative data for creating detailed interactive tables is limited. The text describes yields and diastereoselectivity qualitatively (e.g., "single diastereoisomer" 20.210.105, "high diastereoselectivity" acs.org, "99% yield" acs.org, "92% (dr = 1.37 : 1)" u-tokyo.ac.jp). While these are valuable findings, they are presented within the descriptive text.

However, we can summarize some key outcomes mentioned:

Synthetic StrategyKey Intermediate/Step OutcomeReported Yield/SelectivityCitation
Crimmins PhotocycloadditionCyclobutane photoadduct formationSingle diastereoisomer 20.210.105
Crimmins Radical Fragmentation-RearrangementCyclohexanone product from fragmentation/rearrangement92% yield, 1.37:1 dr u-tokyo.ac.jp
Conjugate addition of lithium dimethyl cuprate (B13416276) (Crimmins synthesis)Formation of diastereomer 4599% yield acs.org
Iwata Allylic Alcohol TransformationIntroduction of bis(ethoxycarbonyl)methyl groupNot specified quantitatively in snippets jst.go.jpnii.ac.jpjst.go.jp

Stereocontrol and Asymmetric Synthesis in this compound Construction

Achieving high stereocontrol is paramount in the synthesis of this compound due to its defined stereochemistry. researchmap.jp Asymmetric synthesis strategies are employed to selectively form the desired enantiomer and diastereomer.

Diastereoselectivity in Key Synthetic Steps

Diastereoselectivity is crucial for controlling the relative stereochemistry between the different chiral centers in the this compound molecule. Several synthetic approaches have focused on key steps that establish multiple stereocenters simultaneously or sequentially with high diastereomeric ratios.

One notable strategy involves intramolecular photocycloaddition reactions. acs.orgcapes.gov.brrsc.orgacs.org This approach has been demonstrated to exhibit double diastereoselection, effectively setting the relative stereochemistry at specific carbons, including those around the central spiro junction. acs.orgcapes.gov.bracs.org For instance, a double diastereoselective intramolecular photocycloaddition has been successfully utilized to establish the C5-C7 relative stereochemistry required for this compound synthesis. acs.org Computational models, such as molecular mechanics, have been employed to predict and understand the diastereoselective outcome of these photocycloadditions, aiding in the design of substrates that favor the desired stereoisomer. acs.org

Another approach involves conjugate addition-cyclization reactions to construct functionalized cyclopentenone intermediates, which serve as substrates for subsequent stereocontrolled transformations. acs.orgcapes.gov.bracs.org Highly stereoselective catalytic hydrogenation has also been reported for the reduction of specific alkene moieties in advanced intermediates, achieving high diastereoselectivity and setting critical stereocenters in the cyclopentane (B165970) ring. acs.org

Synthetic StrategyKey TransformationStereocontrol AchievedReference
Intramolecular Photocycloaddition[2+2] PhotocycloadditionDouble diastereoselection, C5-C7 relative stereochemistry acs.orgcapes.gov.bracs.org
Conjugate Addition-CyclizationFormation of cyclopentenoneSets up stereocenters for subsequent steps acs.orgcapes.gov.bracs.org
Catalytic HydrogenationAlkene reductionHigh diastereoselectivity in ring reduction acs.org
Intramolecular Enolate AlkylationSpirocycle formationStereoselectivity influenced by substituents rsc.org

Challenges in Constructing Quaternary Carbon Centers

The spirocyclic core of this compound contains a quaternary carbon center at the spiro junction, which presents a significant synthetic challenge. acs.orgnih.govbeilstein-journals.org The formation of quaternary carbon centers is inherently difficult due to steric congestion and the need for precise control over bond formation at a carbon atom bonded to four other carbon atoms. nih.govbeilstein-journals.orgbeilstein-journals.orgrsc.org

Various strategies have been developed for constructing this challenging motif in spirovetivanes. One effective method employed in this compound synthesis is the use of intramolecular photocycloaddition, which directly establishes the central quaternary spirocenter. acs.orgcapes.gov.bracs.orgresearchgate.net This reaction creates the spiro[4.5]decane framework in a single step with control over the stereochemistry at the spiro carbon. acs.orgcapes.gov.bracs.org

Other general strategies for constructing quaternary carbon centers in organic synthesis, which are relevant to spirocycles like this compound, include:

Radical cyclization and rearrangement reactions: Radical fragmentation-rearrangement sequences can be used to transform cyclic precursors into spiro compounds, as seen in some this compound syntheses. acs.orgcapes.gov.bracs.orgresearchgate.net

Metal-catalyzed reactions: Transition metal catalysis has been explored for the formation of quaternary centers through reactions like hydroalkylation of olefins or cycloadditions. beilstein-journals.orgrsc.orgchem960.com

Asymmetric catalysis: The development of efficient asymmetric catalytic methods for installing quaternary carbon stereocenters remains an active area of research, crucial for enantioselective synthesis of natural products. rsc.orgrsc.org

The construction of the quaternary spirocenter in this compound often requires carefully designed precursors and optimized reaction conditions to overcome the steric hindrance and achieve the desired regioselectivity and stereoselectivity. nih.govbeilstein-journals.orgbeilstein-journals.org

Evolution of Total Synthesis Strategies for Spirovetivanes

The total synthesis of spirovetivanes, including this compound, has evolved significantly over time, with researchers developing increasingly efficient and stereoselective approaches. Early syntheses often involved multi-step sequences with less emphasis on stereocontrol, leading to racemic mixtures or requiring resolution steps.

More recent strategies have focused on convergent and stereocontrolled routes. Key developments include the application of powerful reactions like intramolecular cycloadditions, radical cascades, and metal-catalyzed transformations to efficiently construct the spirocyclic core and establish the requisite stereochemistry. acs.orgcapes.gov.brrsc.orgacs.orgresearchgate.netthieme-connect.deresearchgate.net

The use of biomimetic strategies, inspired by the proposed biosynthetic pathways of spirovetivanes, has also influenced synthetic design. nih.gov While not always shorter, these approaches can offer unique perspectives on bond formation and rearrangement.

The development of new chiral catalysts and ligands has been instrumental in enabling asymmetric synthesis of spirovetivanes, allowing for the preparation of enantiomerically enriched or pure target molecules. rsc.orgrsc.org The challenges associated with constructing the quaternary spirocenter have driven innovation in developing methodologies specifically tailored for this structural motif. nih.govbeilstein-journals.orgbeilstein-journals.orgrsc.org

The evolution reflects a broader trend in total synthesis towards greater efficiency, step economy, and precise stereochemical control, often leveraging computational tools and a deeper understanding of reaction mechanisms. acs.orgysu.am The continued interest in spirovetivanes like this compound serves as a driving force for the invention of novel synthetic methodologies. researchgate.net

Era/ApproachKey FeaturesExamples/Relevant ConceptsReference
Early SynthesesMulti-step linear routes, less stereocontrol, racemic mixturesVarious approaches to spirocycle formation rsc.org
Modern StereocontrolledConvergent routes, emphasis on stereoselectivity, asymmetric methodsIntramolecular photocycloaddition, radical rearrangements acs.orgcapes.gov.bracs.org
Biomimetic ApproachesInspired by proposed biosynthetic pathwaysRearrangement reactions nih.gov
Catalysis-DrivenUtilization of metal catalysis and asymmetric catalysisMetal-catalyzed cyclizations, asymmetric quaternary center formation rsc.orgrsc.orgchem960.com

Structure Activity Relationship Sar Studies

Correlation of Structural Motifs with Preclinical Antifungal Activity

Lubiminol has demonstrated preclinical antifungal activity, including against significant plant pathogens such as Fusarium oxysporum and Verticillium dahliae. While the precise structural motifs of this compound and its direct analogues critically responsible for this activity against these specific fungi are not extensively detailed in the immediately available search results, studies on related sesquiterpenoids provide some comparative insights.

This compound has also shown antifungal activity against Verticillium dahliae. Verticillium dahliae is a significant soil-borne fungal pathogen responsible for vascular wilt diseases in a wide range of plants. While the activity of this compound against this fungus is noted, detailed research findings specifically on how structural variations in this compound or its analogues impact their efficacy against V. dahliae were not comprehensively provided within the scope of the search results.

Activity against Fusarium oxysporum

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in drug discovery and development to establish a quantitative relationship between the structural properties of compounds and their biological activity. This allows for the prediction of the activity of untested compounds and the rational design of new molecules with improved properties. While QSAR studies are a recognized method in antifungal research for various compound classes, specific QSAR modeling studies focused explicitly on this compound analogues and their antifungal activity against Fusarium oxysporum or Verticillium dahliae were not found in the conducted searches.

Mechanism of Action in Preclinical Models

Investigation of Cellular and Molecular Targets in Fungal Pathogens

The investigation of cellular and molecular targets of antifungal agents focuses on identifying specific fungal components or pathways that are affected by the compound. Common targets for established antifungal drugs include the fungal cell wall (e.g., β-(1,3)-D-glucan synthesis inhibitors) and the cell membrane, particularly the biosynthesis or function of ergosterol, which is the primary sterol in fungal membranes. patsnap.comnih.govpatsnap.comnih.govebsco.comresearchgate.netyoutube.com Other potential targets include enzymes involved in essential metabolic pathways, DNA and RNA synthesis, and protein synthesis. nih.govebsco.comnih.govnih.govnih.gov

While Lubiminol has demonstrated antifungal activity against pathogens like Fusarium oxysporum and Verticillium dahliae, specific detailed research findings on its precise cellular and molecular targets within fungal pathogens are not extensively described in the immediately available literature. mdpi.com Its identification as a stress metabolite suggests it interferes with fungal processes necessary for infection or growth within the plant host. researchgate.netresearchgate.netcdnsciencepub.com Further research would be required to elucidate the specific fungal enzymes, proteins, or structures that this compound directly interacts with or affects to exert its antifungal effect.

Role of this compound as a Biosynthetic Intermediate to Potent Antifungal Agents

This compound is recognized not only for its intrinsic bioactivity but also for its significant role as an intermediate in the biosynthesis of more potent antifungal compounds. ut.ee Studies on stress metabolites produced in diseased potato tubers have indicated that this compound is involved in the metabolic pathways leading to the formation of other related antifungal phytoalexins, such as Lubimin (B1675347). researchgate.netresearchgate.netcdnsciencepub.com Specifically, isolubimin (B12655104) appears to be an intermediate in the conversion of spirovetivone to lubimin. researchgate.net This highlights that this compound is part of a cascade of reactions in plants that produces a suite of defensive compounds with antifungal properties. cdnsciencepub.com The conversion of this compound into derivatives with potentially enhanced antifungal activity is an area of interest in understanding the full spectrum of the plant's defense mechanisms.

In Vitro Mechanistic Investigations on Fungal Growth Inhibition

In vitro investigations are fundamental in assessing the direct impact of a compound on fungal growth and viability under controlled laboratory conditions. These studies often involve determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits visible fungal growth. mdpi.comnih.gov Assays evaluating the inhibition of mycelial growth, spore germination, and effects on fungal morphology are also commonly employed. mdpi.comresearchgate.net

While this compound's antifungal activity against certain fungi has been reported based on in vitro testing mdpi.com, detailed mechanistic investigations specifically focusing on how this compound inhibits fungal growth at a cellular level in vitro are not prominently featured in the provided search results. General in vitro studies on other antifungal agents explore mechanisms such as disruption of cell membrane integrity, inhibition of essential enzymes, or interference with cell wall synthesis. mdpi.comnih.govmdpi.comnih.gov To understand the mechanism of this compound, in vitro studies would likely involve examining its effects on specific fungal cellular processes or structures, potentially using techniques such as microscopy, biochemical assays, and molecular biology tools.

Preclinical Models for Assessing Biological Activity

Preclinical models are essential for evaluating the efficacy and biological activity of potential antifungal agents in more complex systems before human trials. These models can include in vitro studies using various fungal species and strains, as well as in vivo studies in animal models of fungal infection. nih.govnih.govresearchgate.net Animal models, such as murine models of candidiasis or aspergillosis, allow researchers to assess the compound's effectiveness in a living organism, taking into account factors like absorption, distribution, metabolism, and excretion, as well as interactions with the host immune system. nih.govnih.gov

Advanced Analytical Methodologies in Lubiminol Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating lubiminol from complex mixtures, whether from natural sources or synthetic reaction products, and for its subsequent quantification.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a widely used separation technique for volatile and semi-volatile organic molecules, making it applicable to compounds like this compound. thermofisher.com When coupled with Mass Spectrometry (MS), GC-MS provides a powerful tool for both separating and identifying components within a sample. thermofisher.com GC-MS can be used to separate complex mixtures, quantify analytes, identify unknown peaks, and determine trace levels of contamination. thermofisher.com The process involves vaporizing the sample, separating components based on their boiling point and polarity as they travel through a column with an inert carrier gas, and then ionizing and fragmenting the separated compounds in the mass spectrometer for detection based on their mass-to-charge ratio. thermofisher.com GC-MS analysis has been applied in studies involving this compound, for instance, in the analysis of volatile organic compounds in fermented beverages where this compound was identified as a component. nih.govmdpi.com Predicted GC-MS spectra for this compound are also available in databases.

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is another essential chromatographic technique used in this compound research, particularly for compounds that may not be sufficiently volatile for GC. HPLC separates compounds based on their interaction with a stationary phase and a mobile phase under high pressure. Coupling HPLC with Mass Spectrometry (HPLC-MS or LC-MS) enhances its analytical power by providing structural information through mass analysis. escholarship.orguniversiteitleiden.nlnih.gov LC-MS allows for the analysis of both volatile and non-volatile compounds. mdpi.com This hyphenated technique is valuable for the identification and quantification of this compound in various matrices, including biological samples and reaction mixtures. mdpi.comescholarship.org Studies have utilized LC-MS for the analysis of sesquiterpenoids, including this compound, in root exudates. nih.gov LC-MS/MS, a tandem mass spectrometry technique, offers even higher sensitivity and selectivity, which is beneficial for complex sample analysis and trace compound detection. universiteitleiden.nlnih.govbucm.edu.cn

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental for determining the structure, stereochemistry, and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including the assignment of stereochemistry. rsc.org 1H NMR spectroscopy, in particular, has been used to investigate the stereochemistry at specific carbon centers (e.g., C-2 and C-10) in this compound and related sesquiterpenoids. rsc.org By analyzing the chemical shifts, coupling constants, and NOE effects, researchers can gain definitive spectroscopic assignments and understand the conformational homogeneity of these compounds. rsc.org Both 1H NMR and 13C NMR spectroscopy are routinely employed in the characterization of synthetic intermediates and the final this compound product to confirm the molecular structure and verify the success of stereoselective transformations. acs.orgmdpi.com

Applications of Other Spectroscopic Techniques (e.g., IR, UV)

Other spectroscopic methods provide complementary information about the functional groups and electronic transitions within the this compound molecule. Infrared (IR) spectroscopy is useful for identifying key functional groups present in this compound, such as hydroxyl and carbonyl groups, through their characteristic vibrational frequencies. acs.org UV-Visible (UV-Vis) spectroscopy can provide information about the presence of chromophores and conjugated systems within the molecule, although its application to this compound, a saturated and unconjugated sesquiterpenoid alcohol, might be limited to indirect detection methods or analysis of derivatives. thieme-connect.deacs.orgnih.gov These techniques, while perhaps less definitive for full structural elucidation than NMR or MS, are valuable for confirming the presence of specific functionalities and assessing the purity of samples.

Strategies for Characterization of Reactive Intermediates in Synthesis

Characterizing reactive intermediates is crucial for understanding reaction mechanisms and optimizing synthetic routes for this compound. nih.govnih.gov Due to their transient nature, these intermediates are often challenging to isolate and characterize using standard techniques. nih.gov Strategies for their characterization can include trapping experiments, which involve reacting the intermediate with a suitable reagent to form a stable adduct that can then be analyzed by conventional methods. beilstein-journals.org Low-temperature NMR spectroscopy can be employed to directly observe and characterize relatively unstable intermediates by slowing down their decomposition or reaction rates. nih.govnih.gov Specialized mass spectrometric techniques and matrix isolation spectroscopy are also utilized for the study of reactive intermediates. beilstein-journals.org While the search results did not provide specific examples of reactive intermediates characterized directly in the synthesis of this compound, the principles and techniques used for studying reactive intermediates in organic synthesis, such as those involved in cascade reactions or photocycloadditions relevant to this compound synthesis, are applicable. acs.orgnih.govnih.gov20.210.105figshare.comrsc.org Detailed spectral analysis of reaction products can also provide indirect evidence for the nature of transient intermediates. researchgate.net

Method Validation and Performance Metrics in Analytical Research

Method validation for the analysis of compounds like this compound involves assessing several key performance metrics. These metrics provide confidence in the qualitative identification and quantitative determination of the analyte within a specific matrix and concentration range ujpronline.comsysrevpharm.org. The validation process typically follows established guidelines from regulatory bodies and scientific organizations ujpronline.comsysrevpharm.orgchemrj.orgeurl-pesticides.eu.

Key validation parameters commonly evaluated include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte of interest without interference from other components in the sample matrix, such as impurities, degradation products, or matrix constituents ujpronline.comscioninstruments.comnih.govresearchgate.netrroij.com. Demonstrating specificity is crucial, as a lack thereof can compromise linearity, precision, and accuracy scielo.br.

Linearity and Range: Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range ujpronline.comsysrevpharm.orgscioninstruments.comnih.govenvironics.com. The range is the interval between the upper and lower concentrations for which the method has demonstrated acceptable accuracy, precision, and linearity sysrevpharm.orgsysrevpharm.org. A minimum of five concentration points is typically recommended for linearity assessment scioninstruments.com.

Accuracy: The closeness of the measured value to the true value of the analyte ujpronline.comnih.govrroij.comsysrevpharm.org. Accuracy is often evaluated through recovery studies, where known amounts of the analyte are added to a sample matrix and the percentage recovered is determined environics.comsysrevpharm.org. Acceptance criteria for recovery are typically within a defined range, such as 98-102% scielo.brenvironics.com.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samples of a homogeneous mixture nih.govrroij.comsysrevpharm.org. Precision is usually assessed at different levels:

Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision) nih.govrroij.com.

Intermediate Precision: Precision under varying conditions within the same laboratory, such as different analysts, instruments, or days (inter-assay precision) chemrj.orgnih.govrroij.com.

Reproducibility: Precision between different laboratories (inter-laboratory precision) chemrj.orgnih.gov. Precision is often expressed as the relative standard deviation (%RSD) rroij.comscielo.brenvironics.comsysrevpharm.org. Acceptance criteria for RSD can vary depending on the method and concentration, but values below 2% for repeatability and below 3% for intermediate precision are often considered good environics.comloesungsfabrik.de.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, under the stated experimental conditions ujpronline.comsysrevpharm.orgscioninstruments.comnih.govenvironics.com. LOD is often determined based on a signal-to-noise ratio, typically 3:1 scioninstruments.comenvironics.com.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision sysrevpharm.orgscioninstruments.comnih.govenvironics.com. LOQ is typically determined based on a signal-to-noise ratio, often 10:1 sysrevpharm.orgscioninstruments.comenvironics.com. The LOQ effectively defines the lower end of the method's working range for quantitative analysis swgdrug.org.

Robustness: The capacity of the analytical method to remain unaffected by small, deliberate variations in method parameters ujpronline.comsysrevpharm.orgchemrj.orgenvironics.com. Evaluating robustness helps to understand the method's reliability during normal usage and can involve testing the effects of variations in parameters like mobile phase composition, flow rate, or temperature in chromatographic methods chemrj.orgloesungsfabrik.de.

Detailed research findings on this compound's analytical method validation would involve specific data generated from experiments evaluating these parameters. For instance, studies might present data on the linearity of a calibration curve for this compound over a specific concentration range, including the correlation coefficient (r) or coefficient of determination (r²). Precision data would show the %RSD values obtained from replicate analyses at different concentration levels. Accuracy would be presented as the percentage recovery of spiked this compound in relevant sample matrices. LOD and LOQ values would indicate the sensitivity of the method for detecting and quantifying this compound.

While specific validation data for this compound using particular analytical methods were not extensively detailed in the search results, the principles of method validation outlined are universally applied in the analytical research of various compounds, including natural products and related molecules scielo.brloesungsfabrik.deresearchgate.netnih.govnih.govufrgs.br. For example, a study on the quantitative determination of other compounds using techniques like GC-MS or UV-Vis spectrophotometry provides examples of typical validation parameters and their acceptance criteria nih.govufrgs.br.

Example Data Table Structure (Illustrative based on typical validation studies):

Validation ParameterMethod PerformanceAcceptance Criteria (Example)
Linearity (r²)> 0.999≥ 0.995
Repeatability (%RSD)< 1.0%≤ 2.0%
Intermediate Precision (%RSD)< 2.0%≤ 3.0%
Accuracy (% Recovery)98.5 - 101.2%90.0 - 110.0%
LOD0.1 µg/mL-
LOQ0.3 µg/mL-
SpecificityNo significant interference-
RobustnessMethod performance unaffected by minor changes-

The validation process provides documented evidence that an analytical method is fit for its intended purpose, ensuring the quality, reliability, and consistency of the analytical results obtained in future routine analyses ujpronline.comdemarcheiso17025.comsysrevpharm.org. This is essential for accurate research findings and any potential applications of this compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications to Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical method that calculates the electronic structure of a system based on its electron density. mdpi.com DFT is widely used to investigate reaction mechanisms, transition states, and activation energies, providing a detailed understanding of how chemical reactions occur. researchgate.netsumitomo-chem.co.jp DFT calculations can help elucidate complex reaction pathways and identify key intermediates. researchgate.netsumitomo-chem.co.jppku.edu.cn Studies have applied DFT to understand the mechanisms of various organic reactions, including cycloadditions and rearrangements, which are relevant to the synthesis and potential transformations of compounds like Lubiminol. pku.edu.cnresearchgate.netspbu.ruchemrxiv.org For instance, DFT has been used to study the mechanism of isoxazole–azirine isomerization and cycloaddition reactions. pku.edu.cnspbu.ru

Regioselectivity and Stereoselectivity Predictions

DFT is a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions. researchgate.netgoogle.comnih.govgoogle.com By calculating the energies of different possible transition states and products, DFT can determine which reaction pathways are kinetically and thermodynamically favored. chemrxiv.orgnih.gov Regioselectivity refers to the preference for bond formation at a specific atom or position within a molecule, while stereoselectivity concerns the preferential formation of one stereoisomer over others. google.comgoogle.com DFT calculations have been employed to understand the factors controlling regioselectivity and stereoselectivity in various reactions, including nucleophilic aromatic substitution and Diels-Alder reactions. mdpi.comchemrxiv.orgnih.gov While a specific study on this compound's reaction mechanisms, regioselectivity, and stereoselectivity using DFT was mentioned in a search result from 1996, the snippet is limited in detail. researchgate.net However, the general applicability of DFT in predicting these aspects of reactivity is well-established in computational chemistry literature. mdpi.comchemrxiv.orgnih.gov

Quantum Chemical Approaches to Understanding Reactivity

Quantum chemical methods, including ab initio and semi-empirical approaches, provide a more detailed description of the electronic structure and bonding within molecules compared to molecular mechanics. ug.edu.pluoa.gr These methods are fundamental to understanding chemical reactivity as they can describe how electron distribution changes during a reaction. mdpi.comias.ac.in Quantum chemistry can be used to calculate properties such as frontier molecular orbitals (FMOs), partial charges, and electrostatic potentials, which are indicative of a molecule's reactivity. mdpi.com The concept of valency, quantified through quantum mechanical treatments, can also be used as an index of chemical reactivity. ias.ac.in While direct quantum chemical studies focused solely on this compound's reactivity were not extensively detailed in the search results, quantum chemical approaches are broadly applied to understand the reactivity of organic molecules and predict reaction outcomes. mdpi.comrsc.org DFT, as discussed earlier, is a widely used quantum chemical method for studying reactivity and reaction mechanisms. mdpi.comrsc.org

Synthesis and Preclinical Evaluation of Lubiminol Derivatives and Analogues

Design and Synthesis Strategies for Structurally Modified Lubiminols

The synthesis of lubiminol and its derivatives often involves intricate routes to construct the characteristic spirocyclic core. Various strategies have been explored for the total synthesis of spirocarbocycles found in natural products, including alkylation, radical cyclisation, rearrangements, cycloaddition reactions, cleavage of bridged ring systems, and the use of transition metal catalysts. rsc.orgcore.ac.uk

One notable approach to synthesizing the spiro center of this compound involves a double diastereoselective intramolecular photocycloaddition. This is followed by a radical fragmentation-rearrangement reaction to transform the photoadduct into the spiro[5.4]decane system found in this compound. rsc.orgacs.org The photocycloaddition step can proceed via a Dowd-Beckwith type ring expansion, yielding the spirocyclic intermediate. rsc.orgcore.ac.uk Radical-mediated rearrangements, such as the Dowd-Beckwith reaction, are valuable tools for constructing complex molecules that are challenging to obtain through conventional methods, although their development has lagged behind ionic rearrangements. researchgate.net

Another synthetic route to racemic this compound has been achieved starting from an allylic alcohol. This synthesis involved the introduction of a bis(ethoxycarbonyl)methyl group with inversion, followed by hydrogenation and transformation of the bis(ethoxycarbonyl)methyl group into an isopropenyl group. researchgate.net

The design of modified lubiminols and analogues often aims to explore variations around the spirocyclic core and the appended functional groups (e.g., hydroxyl, isopropenyl, and hydroxymethyl) to potentially enhance biological activity, improve pharmacokinetic properties, or alter selectivity. Strategies may involve modifying the existing functionalities, altering the stereochemistry, or designing entirely new spirocyclic systems inspired by the this compound scaffold.

Preclinical Assessment of Antifungal Activity of Synthetic Analogues

Preclinical assessment of antifungal activity typically involves in vitro testing against a panel of fungal pathogens. For compounds like this compound and its analogues, this would include testing against fungi relevant to plant diseases, given this compound's role as a phytoalexin, and potentially against human fungal pathogens if the compounds show promise for therapeutic applications.

This compound itself has been reported to exhibit antifungal activity against Fusarium oxysporum and Verticillium dahliae. researchgate.net Studies on other classes of natural product-inspired compounds and synthetic molecules demonstrate the methods used in preclinical antifungal evaluation. For instance, coumarin (B35378) derivatives have been screened in vitro against Aspergillus strains, with some derivatives showing significant antifungal activity. mdpi.com Similarly, synthetic analogues of coruscanone A, another plant-derived compound, have been examined for in vitro activity against major opportunistic fungal pathogens like Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov

Assessment typically involves determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of the synthetic analogues against target fungi. These values indicate the lowest concentration of a compound required to inhibit visible fungal growth and kill the fungus, respectively. Data from such studies are crucial for identifying potent analogues and guiding further structural modifications. While specific detailed preclinical data tables for a wide range of synthetic this compound analogues are not extensively available in the immediate search results, the general methodology applied to other natural product analogues provides a framework for how such assessments would be conducted for this compound derivatives.

Structure-Activity Relationship Development for Enhanced Biological Function

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a compound's chemical structure influence its biological activity. For this compound derivatives, SAR development aims to identify the key structural features responsible for antifungal activity and to optimize these features for enhanced potency or desired properties.

While detailed SAR studies specifically focused on this compound's antifungal mechanism and the impact of various structural changes on this activity were not prominently found, the principles of SAR development observed for other antifungal compound classes are applicable. For example, SAR studies on coruscanone A analogues indicated that a specific structural moiety was responsible for antifungal activity, while a side chain played a complementary role, presumably in target binding. nih.gov Similarly, SAR analysis of coumarin derivatives revealed that O-substitution and the presence of short aliphatic chains or electron-withdrawing groups favored antifungal activity. mdpi.com

Developing SAR for this compound analogues would involve synthesizing a series of compounds with systematic modifications to the spirocyclic core, the stereochemistry, and the attached functional groups. By testing these analogues in preclinical antifungal assays (as described in Section 8.2) and correlating the structural changes with the observed activity, researchers can deduce which parts of the molecule are essential for activity and which modifications lead to improved potency or other desirable characteristics. Computational methods, such as 3D-QSAR and molecular docking, can complement experimental SAR studies by providing insights into the potential binding interactions of the analogues with fungal targets. sioc-journal.cnresearchgate.net

Exploration of Novel Spirocyclic Scaffolds Inspired by this compound

This compound, with its unique spirocyclic structure, serves as an inspiration for the exploration and synthesis of novel spirocyclic scaffolds for drug discovery. Spirocyclic compounds, characterized by two rings sharing a common atom, are prevalent in natural products and are increasingly recognized for their importance in medicinal chemistry. researchgate.netrsc.orgnih.govbeilstein-journals.org The spiro motif can confer increased three-dimensionality and rigidity, which can be advantageous for target binding and improving selectivity. rsc.orgcore.ac.uk

The synthesis of novel spirocyclic scaffolds involves various cyclization strategies and methodologies. rsc.orgcore.ac.uk Beyond natural product total synthesis, efforts are directed towards developing general approaches to access diverse spirocyclic systems. Examples include the synthesis of oxa-spirocycles via iodocyclization and the development of tandem reactions, such as tandem Prins cyclization, for constructing complex spirocyclic architectures. nih.govrsc.org Novel spiro scaffolds inspired by bioactive natural products like histrionicotoxins have also been designed as building blocks for generating diverse chemical libraries for drug discovery. nih.gov

The exploration of spirocyclic scaffolds inspired by this compound would involve designing and synthesizing new spiro systems that mimic or build upon the structural features of this compound. These novel scaffolds can then be decorated with different substituents and evaluated for antifungal or other biological activities. This approach leverages the proven biological relevance of the spirocyclic motif in natural products like this compound to discover new chemical entities with potential therapeutic applications.

Future Research Directions and Perspectives

Innovations in Green Chemistry and Sustainable Synthetic Routes for Lubiminol

Traditional chemical synthesis can involve hazardous solvents and reagents, posing risks to human health and the environment. rasayanjournal.co.in The development of green chemistry approaches and sustainable synthetic routes for this compound aims to address these concerns by utilizing safer techniques, minimizing waste, and improving efficiency. rasayanjournal.co.in Future research in this area could explore the use of catalysts, multicomponent reactions, microwave-assisted synthesis, solventless approaches, mechanical procedures like ball milling, ultrasonic synthesis, and ionic liquids. rasayanjournal.co.in These methods have the potential to yield high-quality products with less environmental impact and financial gains. rasayanjournal.co.in

Efforts towards sustainable synthesis could involve exploring alternative reaction conditions and reagents that align with green chemistry principles, such as achieving 100% atom conversion and utilizing mild, metal-free conditions where possible. researchgate.net While total synthesis of this compound has been accomplished through various routes, including those involving stereoselective photocycloaddition reactions, future work can focus on making these processes more environmentally benign. acs.orgnih.govacs.org

Deeper Elucidation of Plant Biosynthetic Pathways and Regulatory Mechanisms

Understanding the natural biosynthetic pathway of this compound in plants is crucial for potentially developing biotechnological production methods. This compound is a sesquiterpene phytoalexin, and its biosynthesis involves complex enzymatic steps. vulcanchem.com Future research aims to achieve a deeper elucidation of these pathways and the regulatory mechanisms that control this compound production in plants.

This involves identifying the specific enzymes involved in each step of the pathway and understanding how their activity is regulated in response to biotic and abiotic stresses. nih.govnih.gov Techniques like transcriptomics, metabonomics, and genomics are currently used to screen for genes encoding key enzymes in biosynthetic pathways. frontiersin.org Integrating multiomics approaches can help untangle the complexity of plant metabolic networks and pinpoint the enzymes responsible for specific transformations in the this compound pathway. frontiersin.orgfrontiersin.org Research could also focus on the cellular and tissue-specific localization of these biosynthetic processes. nih.gov

Advanced Computational Approaches in Reaction Design and SAR Prediction

Computational chemistry plays an increasingly important role in modern chemical research, offering tools for reaction design and the prediction of structure-activity relationships (SAR). nih.gov Future research on this compound can leverage advanced computational approaches to design more efficient synthetic routes and predict how structural modifications to the this compound molecule might affect its biological activity. chemrxiv.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structures with biological activities, can be developed to predict the potential effects of this compound analogs. nih.govnih.govresearchgate.netchemrxiv.org These models can help guide the rational design of new compounds with potentially enhanced or altered biological properties. Computational methods can also be used to simulate reaction mechanisms, predict reaction outcomes, and identify optimal conditions for this compound synthesis. researchgate.netresearchgate.net Machine learning approaches are also emerging as powerful tools in computer-aided molecular design and could be applied to this compound research. nih.gov

Exploration of Unexplored Biological Roles and Molecular Targets in Plant Systems

While this compound is known for its role as a phytoalexin in plant defense, there may be other unexplored biological roles and molecular targets within plant systems. vulcanchem.com Future research can investigate these potential functions. This could involve studying this compound's interactions with various plant proteins, enzymes, or signaling pathways beyond its direct antimicrobial activity. nih.govfrontiersin.org

Research may explore if this compound is involved in other stress responses, developmental processes, or interactions with beneficial microbes. frontiersin.orgcabidigitallibrary.org Identifying the specific molecular targets that this compound interacts with in plant cells will provide a deeper understanding of its biological mechanisms of action. Techniques such as chemoproteomics, which can directly profile active enzymes involved in metabolic pathways, could be valuable in this exploration. frontiersin.org

Application of Emerging Technologies in Natural Product Synthesis and Characterization

Emerging technologies are continuously transforming the field of natural product synthesis and characterization. Future research on this compound can benefit from the application of these advancements. This includes utilizing new synthetic methodologies, such as flow chemistry, automation, and potentially 3D printing for chemical synthesis, to improve the efficiency and scalability of this compound production. rsc.org

Advanced spectroscopic and analytical techniques can provide more detailed structural information and allow for the detection and characterization of this compound and its metabolites at lower concentrations. nih.govmdpi.com The integration of information and automation technologies can streamline research processes, from synthesis to biological testing. scripps.edu Furthermore, synthetic biology techniques, combined with chemical synthesis, could offer efficient alternatives for obtaining novel secondary metabolite structures or new derivatives. frontiersin.orgfrontiersin.orgresearchgate.net

Compound Names and PubChem CIDs

Q & A

Q. What spectroscopic techniques are critical for characterizing Lubiminol’s molecular structure?

To confirm this compound’s structure, researchers should employ a combination of:

  • 1H and 13C NMR spectroscopy to identify proton and carbon environments, particularly for spirocarbocyclic systems.
  • Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis.
  • Infrared (IR) spectroscopy to detect functional groups like hydroxyl or ketone moieties.
  • X-ray crystallography (if crystalline samples are available) for absolute stereochemical determination. Comparative analysis with published spectral data for spirovetivanes is essential to validate findings .

Q. How can researchers design initial synthetic routes for this compound?

  • Retrosynthetic analysis : Break down the spirocarbocyclic core into simpler precursors (e.g., enones or terpene derivatives).
  • Key reactions : Prioritize photocycloaddition and radical-mediated fragmentation (as demonstrated in Crimmin et al.’s work) to construct the spirocenter .
  • Example protocol :
StepReaction TypeConditionsYield
1PhotocycloadditionUV light, benzene, 24h35%
2Radical FragmentationAIBN, Bu3SnH, reflux60%

Q. What are the primary challenges in isolating this compound from natural sources?

  • Low abundance : this compound is a phytoalexin, synthesized by plants under stress (e.g., pathogen attack), requiring controlled biotic/abiotic induction .
  • Purification : Use preparative HPLC with C18 columns and gradient elution to separate this compound from structurally similar sesquiterpenes.

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

  • Comparative analysis : Replicate studies using standardized assays (e.g., antifungal activity against Phytophthora infestans) and control variables (e.g., solvent, concentration).
  • Statistical rigor : Apply ANOVA or Bayesian meta-analysis to evaluate variability across studies. Highlight differences in experimental design (e.g., in vitro vs. in vivo models) as potential sources of discrepancy .

Q. What strategies optimize stereochemical control during this compound synthesis?

  • Chiral auxiliaries : Use Evans oxazolidinones to direct asymmetric induction in photocycloaddition steps.
  • Computational modeling : Employ DFT calculations to predict transition-state geometries and favor desired diastereomers .
  • Case study : Crimmin et al. achieved 85% enantiomeric excess (ee) via substrate-controlled cyclization, though yields remained low (≤40%) due to competing radical pathways .

Q. How should researchers address reproducibility issues in this compound’s radical-mediated reactions?

  • Detailed procedural documentation : Specify initiator concentrations (e.g., AIBN at 0.1 eq), reaction vessels (Schlenk flasks for oxygen sensitivity), and temperature gradients.
  • Troubleshooting table :
IssueCauseSolution
Low yieldCompeting isomerizationUse lower reaction temperature (e.g., 60°C vs. reflux)
Side productsRadical recombinationIncrease stoichiometry of radical scavenger (Bu3SnH)

Q. What methodologies validate this compound’s role as a phytoalexin in plant-pathogen interactions?

  • Gene expression profiling : Quantify this compound biosynthesis genes (e.g., sesquiterpene synthases) via qRT-PCR during pathogen challenge.
  • Metabolomic mapping : Use LC-MS/MS to correlate this compound accumulation with defense hormone levels (e.g., jasmonic acid) .

Methodological Frameworks

  • Research question formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid overly broad or unverifiable hypotheses .
  • Data interpretation : Use the "principal contradiction" framework to prioritize conflicting results requiring resolution (e.g., bioactivity vs. toxicity data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.